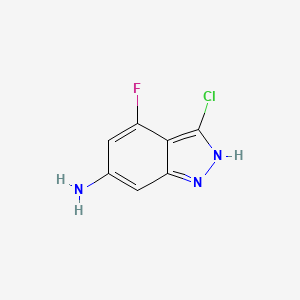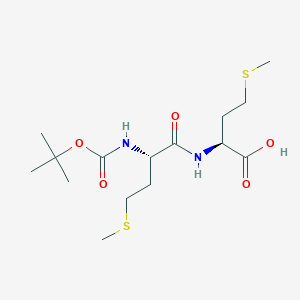
6-氨基-3-氯-4-氟-1H-吲唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 1H-indazole involves cyclization reactions. One practical approach is the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material. This method has been explored and optimized for producing indazole derivatives .
Molecular Structure Analysis
The molecular structure of 6-Amino-3-chloro-4-fluoro-1H-indazole consists of an indazole nucleus with amino, chloro, and fluoro substituents. The arrangement of atoms and functional groups determines its biological properties .
Chemical Reactions Analysis
科学研究应用
抗肿瘤活性
化合物6-氨基-3-氯-4-氟-1H-吲唑已被研究用于其作为抗肿瘤剂的潜力。一系列吲唑衍生物,包括该化合物,已被合成并评估了其对各种人类癌细胞系的抑制活性 。例如,这些衍生物对K562细胞系表现出有希望的抑制效果,K562细胞系是慢性髓性白血病的模型。该化合物的诱导细胞凋亡和影响细胞周期的能力与其与Bcl2家族成员和p53/MDM2途径的相互作用有关 。
吲唑衍生物的合成
吲唑衍生物,包括6-氨基-3-氯-4-氟-1H-吲唑,由于其多样的生物活性在药物化学中很重要。最近合成这些化合物的方法包括过渡金属催化的反应和还原环化反应 。这些方法旨在提高吲唑衍生物的产率和选择性,这些衍生物可用于开发新型药物。
药物中间体
作为重要的原料和中间体,6-氨基-3-氯-4-氟-1H-吲唑用于合成各种药物 。它作为中间体的作用允许创建广泛的药物,可能提高其功效和安全性特征。
抑制细胞生长
吲唑部分以其抑制细胞生长的特性而闻名。像6-氨基-3-氯-4-氟-1H-吲唑这样的化合物对结肠癌和黑色素瘤细胞系有效,展示了其在癌症治疗中的潜力 。该化合物抑制细胞生长的能力对于其在化疗中的应用至关重要。
含氮杂环的研究
6-氨基-3-氯-4-氟-1H-吲唑:是含氮杂环家族的一部分,这在天然产物和上市药物中很重要。对该化合物的研究有助于理解含氮杂环在各种生物过程中的作用及其潜在的治疗应用 。
抗癌药物的开发
对6-氨基-3-氯-4-氟-1H-吲唑及其衍生物的研究是由对高效低毒抗癌药物的需求驱动的。通过探索这些化合物的抗肿瘤活性,科学家们旨在开发可以克服当前化疗治疗局限性的新型药物 。
呼吸系统疾病的选择性抑制剂
吲唑化合物,包括6-氨基-3-氯-4-氟-1H-吲唑,可用作磷酸肌醇 3-激酶 δ 的选择性抑制剂,这是治疗呼吸系统疾病的靶点 。这种应用突出了该化合物的多功能性及其对呼吸健康的潜在影响。
农用化学品和染料领域
除了药物外,6-氨基-3-氯-4-氟-1H-吲唑还用于合成农用化学品和染料 。其化学性质使其成为在农业和彩色材料生产中使用的化合物的宝贵组成部分。
作用机制
Target of Action
6-Amino-3-chloro-4-fluoro-1H-indazole, also known as 6-Amino-3-chloro-4-fluoro (1H)indazole, is a compound that has been found to have a wide variety of medicinal applications . They also play a role in the inhibition, regulation, and/or modulation of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk .
Mode of Action
It is known that indazole derivatives interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of certain kinases, which can disrupt cell signaling pathways and lead to various downstream effects .
Biochemical Pathways
The biochemical pathways affected by 6-Amino-3-chloro-4-fluoro-1H-indazole are likely to be those involving its primary targets. For instance, the inhibition of phosphoinositide 3-kinase δ can affect pathways involved in cell growth and survival . Similarly, the inhibition of CHK1 and CHK2 kinases can disrupt cell cycle regulation .
Pharmacokinetics
It is reported that this compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.28 (iLOGP) and 2.28 (XLOGP3) .
Result of Action
The molecular and cellular effects of 6-Amino-3-chloro-4-fluoro-1H-indazole’s action are likely to be dependent on its interaction with its targets. For instance, the inhibition of phosphoinositide 3-kinase δ can lead to reduced cell growth and survival . Similarly, the inhibition of CHK1 and CHK2 kinases can lead to cell cycle arrest .
生化分析
Biochemical Properties
6-Amino-3-chloro-4-fluoro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme phosphoinositide 3-kinase (PI3K), where 6-Amino-3-chloro-4-fluoro-1H-indazole acts as an inhibitor . This inhibition can modulate signaling pathways involved in cell growth and survival, making it a potential candidate for anticancer therapies. Additionally, this compound has been shown to interact with proteins involved in apoptosis, such as the Bcl-2 family, thereby influencing cell death mechanisms .
Cellular Effects
The effects of 6-Amino-3-chloro-4-fluoro-1H-indazole on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis . This compound affects cell signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and growth. By inhibiting this pathway, 6-Amino-3-chloro-4-fluoro-1H-indazole can reduce cell viability and promote programmed cell death. Furthermore, it influences gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular metabolism and function .
Molecular Mechanism
At the molecular level, 6-Amino-3-chloro-4-fluoro-1H-indazole exerts its effects through several mechanisms. It binds to the active site of PI3K, preventing the phosphorylation of its substrates and subsequent activation of downstream signaling pathways . This binding interaction is facilitated by the unique structural features of the compound, which allow it to fit snugly into the enzyme’s active site. Additionally, 6-Amino-3-chloro-4-fluoro-1H-indazole can inhibit other enzymes involved in cell survival and proliferation, further contributing to its anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Amino-3-chloro-4-fluoro-1H-indazole have been studied over various time periods. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to 6-Amino-3-chloro-4-fluoro-1H-indazole can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent across both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of 6-Amino-3-chloro-4-fluoro-1H-indazole vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of 6-Amino-3-chloro-4-fluoro-1H-indazole while minimizing potential side effects.
Metabolic Pathways
6-Amino-3-chloro-4-fluoro-1H-indazole is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within the cell . The compound’s metabolism can also affect its bioavailability and efficacy, making it an important consideration in drug development.
Transport and Distribution
Within cells and tissues, 6-Amino-3-chloro-4-fluoro-1H-indazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and into different cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to penetrate tissues and reach target sites . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 6-Amino-3-chloro-4-fluoro-1H-indazole plays a significant role in its activity and function. It has been observed to accumulate in specific cellular compartments, such as the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles . Once localized, 6-Amino-3-chloro-4-fluoro-1H-indazole can exert its effects on various cellular processes, including gene expression and energy metabolism .
属性
IUPAC Name |
3-chloro-4-fluoro-2H-indazol-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFN3/c8-7-6-4(9)1-3(10)2-5(6)11-12-7/h1-2H,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXLXJFEGCXGPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Cl)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-{[2-(2-Pyridinyl)ethyl]thio}ethanol](/img/structure/B1292400.png)






